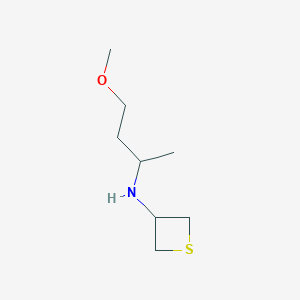

N-(4-Methoxybutan-2-yl)thietan-3-amine

Description

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

N-(4-methoxybutan-2-yl)thietan-3-amine |

InChI |

InChI=1S/C8H17NOS/c1-7(3-4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

MEMGYCCSFMHWFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC)NC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of 4-methoxybutan-2-amine with thietan-3-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, cyanides, and thiolates.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with the amine group intact.

Substitution: Substituted derivatives where the amine group is replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(4-Methoxybutan-2-yl)thietan-3-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays .

Medicine: While not used clinically, this compound is used in preclinical studies to investigate its potential therapeutic effects and mechanisms of action .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .

Mechanism of Action

The exact mechanism of action of N-(4-Methoxybutan-2-yl)thietan-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thietan functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Insights:

- Polarity and Solubility : The methoxy group in the target compound likely enhances water solubility compared to fluorine-substituted analogs (e.g., N-(4-Fluorobutyl)thietan-3-amine), which are more lipophilic .

- In contrast, the methoxy group may undergo demethylation, increasing susceptibility to hepatic enzymes.

- Steric Effects : The isopropoxyethyl chain in N-(2-Isopropoxyethyl)thietan-3-amine introduces steric hindrance, which could impede binding to flat receptor sites but improve selectivity .

- Bioavailability : Smaller substituents (e.g., 1-Fluoropropan-2-yl) may favor CNS penetration due to reduced molecular weight and increased passive diffusion .

Research and Development Context

- N-(4-Fluorobutyl)thietan-3-amine is marketed by MolCore for pharmaceutical quality control, suggesting utility in preclinical studies .

- N-(2-Isopropoxyethyl)thietan-3-amine is supplied by BLD Pharmatech, indicating industrial demand for custom synthesis in drug discovery .

- Theoretical ADMET Profiles : Methoxy-containing compounds often exhibit moderate plasma protein binding and renal excretion, whereas fluorinated analogs may show higher tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.